(2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid CAS number and properties
(2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid CAS number and properties
The following technical guide details the properties, synthesis, and applications of (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid , a specialized organoboron scaffold used in medicinal chemistry for accessing privileged biaryl and benzoxaborole structures.
Chemical Identity & Core Properties[1][2][3][4][5][6][7][8]
This compound represents a strategic "ortho-functionalized" boronic acid. The ortho-relationship between the boronic acid and the nitrile group is chemically significant, serving as a gateway to fused heterocyclic systems (e.g., benzoxaboroles) or as a sterically demanding coupling partner in Suzuki-Miyaura reactions.
Nomenclature & Identifiers
| Property | Detail |
| Primary Name | (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid |
| IUPAC Synonym | Ethyl 3-borono-4-cyanobenzoate |
| CAS Number (Precursor) | 362527-61-5 (Refers to Ethyl 3-bromo-4-cyanobenzoate) |
| CAS Number (Boronic Acid) | Not widely indexed; often synthesized in situ or supplied as pinacol ester.[1][2] |
| Molecular Formula | C₁₀H₁₀BNO₄ |
| Molecular Weight | 219.00 g/mol |
| SMILES | CCOC(=O)C1=CC(B(O)O)=C(C#N)C=C1 |
Physical & Chemical Profile[2][3][4][6][8][9][10]
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Appearance: Typically an off-white to pale yellow solid.
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Solubility: Soluble in DMSO, DMF, Methanol, and Ethyl Acetate. Limited solubility in water and non-polar hydrocarbons (Hexanes).
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Acidity (pKa): The boronic acid moiety typically has a pKa ~8.8, but the electron-withdrawing cyano (ortho) and ester (meta) groups likely lower this to ~7.5–8.0 , increasing Lewis acidity.
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Stability: Hygroscopic. Prone to dehydration to form the cyclic boroxine trimer (anhydride) upon storage. The ortho-cyano group can facilitate protodeboronation under strongly basic conditions at elevated temperatures.
Synthesis & Manufacturing Protocol
Due to the limited commercial availability of the free boronic acid, it is standard practice to synthesize it from the corresponding aryl bromide or to generate the pinacol ester intermediate.
Route: Miyaura Borylation of Ethyl 3-bromo-4-cyanobenzoate
This protocol utilizes the commercially available bromide (CAS 362527-61-5 ) to generate the boronate species.
Reagents:
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Substrate: Ethyl 3-bromo-4-cyanobenzoate (1.0 equiv)
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Boron Source: Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
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Base: Potassium Acetate (KOAc, 3.0 equiv)
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Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
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Inertion: Charge a reaction vessel with the aryl bromide, B₂pin₂, and KOAc. Evacuate and backfill with Nitrogen/Argon (3 cycles).
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Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M). Degas the solvent by sparging with inert gas for 15 minutes.
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Catalysis: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of inert gas.
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Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion via LC-MS (Target mass: [M+H]⁺ corresponding to the pinacol ester).
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Workup (Pinacol Ester): Cool to RT, filter through a Celite pad to remove palladium black, and concentrate the filtrate.
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Hydrolysis (Optional to Free Acid): Treat the pinacol ester with NaIO₄ (3 equiv) and NH₄OAc (3 equiv) in Acetone/Water (1:1) for 24 hours to cleave the pinacol group, yielding the free boronic acid.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from the commercial bromo-precursor to the target boronic acid.
Reactivity & Applications in Drug Discovery[4][11]
The (2-Cyano-5-(ethoxycarbonyl)phenyl) scaffold is highly valued for its dense functionalization. It allows for "divergent synthesis," where the molecule can serve as a simple coupling partner or a precursor to fused rings.
A. Suzuki-Miyaura Cross-Coupling
The boronic acid functions as the nucleophile in Pd-catalyzed cross-couplings with aryl halides.
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Challenge: The ortho-cyano group exerts steric bulk and electron-withdrawing effects, potentially slowing transmetallation.
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Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or Pd(dtbpf)Cl₂ to facilitate the coupling.
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Base Selection: Use mild bases (K₃PO₄ or Cs₂CO₃) to prevent hydrolysis of the ethyl ester or hydration of the nitrile.
B. Benzoxaborole Formation (Privileged Scaffold)
This specific substitution pattern is a direct precursor to benzoxaboroles , a class of boron-heterocycles with potent antimicrobial and anti-inflammatory activity (e.g., Crisaborole, Tavaborole).
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Mechanism: Reduction of the ortho-cyano group to a primary amine or aldehyde allows intramolecular attack on the boron center, displacing the hydroxyl groups to form a stable 5-membered oxaborole ring.
Reactivity Pathway Diagram
Figure 2: Divergent reactivity profile showing access to biaryls and benzoxaboroles.
Handling & Stability (Safety Data)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8°C under inert atmosphere (Argon). Boronic acids can slowly dehydrate to boroxines; this is reversible upon exposure to aqueous solvents.
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Protodeboronation Risk:
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High Risk Conditions: High temperature (>100°C) + Strong Base (NaOH/KOH).
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Mechanism:[3][4] The electron-withdrawing nitrile and ester groups stabilize the aryl anion intermediate, accelerating C-B bond cleavage.
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Mitigation: Use anhydrous conditions or milder bases (K₂CO₃, K₃PO₄) during coupling reactions.
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References
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Precursor Identification & Synthesis
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Boronic Acid Applications in Drug Design
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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Source:
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Benzoxaborole Synthesis
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Discovery of potent benzoxaboroles... J. Med. Chem. 2015.[6] (Contextual reference for ortho-functionalized boronic acids).
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Source:
-
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Miyaura Borylation Protocols
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995.
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Source:
Sources
- 1. Ethyl 3-bromo-4-cyanobenzoate | C10H8BrNO2 | CID 18374323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. BJOC - Recent advances in Cu-catalyzed C(sp3)–Si and C(sp3)–B bond formation [beilstein-journals.org]
- 4. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]
- 5. Ethyl 3-broMo-4-cyanobenzoate | 362527-61-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
